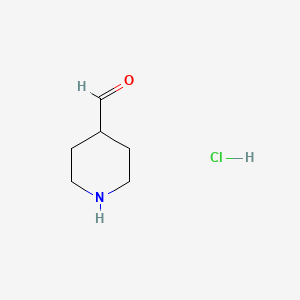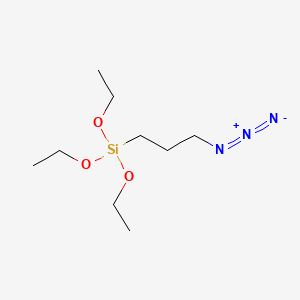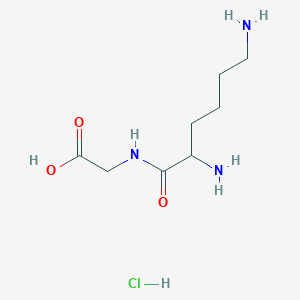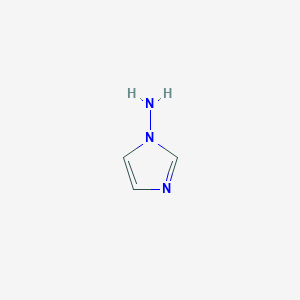
1,3-Dichloro-5-methylisoquinoline
Overview
Description
1,3-Dichloro-5-methylisoquinoline is a chemical compound with the CAS Number: 21902-40-9 . It has a molecular weight of 212.08 and its IUPAC name is 1,3-dichloro-5-methylisoquinoline .
Molecular Structure Analysis
The InChI code for 1,3-Dichloro-5-methylisoquinoline is 1S/C10H7Cl2N/c1-6-3-2-4-7-8 (6)5-9 (11)13-10 (7)12/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
1,3-Dichloro-5-methylisoquinoline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis of Isoquinoline Derivatives
1,3-Dichloro-5-methylisoquinoline serves as a precursor in the synthesis of various isoquinoline derivatives. A method developed involves heating polyphosphate ester with appropriate oximes derived from 3,4-diphenylbut-3-en-2-one derivatives, leading to the creation of 1-methyl-3-phenylisoquinoline derivatives with chlorine, methyl, and methoxy substituents on the aromatic ring. This process, confirmed through nuclear magnetic resonance spectroscopy and elemental analysis, highlights the compound's role in producing isoquinoline derivatives efficiently (Niemczak, Czerniak, & Kopczyński, 2015).
Corrosion Inhibition
Research has demonstrated the potential of 1-methylisoquinoline, a structurally similar compound to 1,3-Dichloro-5-methylisoquinoline, as an efficient corrosion inhibitor for mild steel in hydrochloric acid media. Studies involving various concentrations of 1-methylisoquinoline showed its ability to significantly reduce corrosion, with its efficiency increasing with concentration. This application underscores the value of such compounds in protecting metal surfaces from corrosive environments (Al-Uqaily, 2015).
Safety and Hazards
properties
IUPAC Name |
1,3-dichloro-5-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(6)5-9(11)13-10(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSLPCOBAYAVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=C(C2=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615483 | |
| Record name | 1,3-Dichloro-5-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-methylisoquinoline | |
CAS RN |
21902-40-9 | |
| Record name | 1,3-Dichloro-5-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)



![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)


![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)

![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)


